Tolylfluanid

Overview

Description

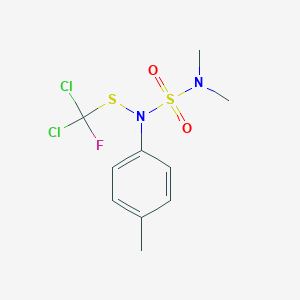

Tolylfluanid is an organic chemical compound widely used as an active ingredient in fungicides and wood preservatives. It is known for its effectiveness against a variety of fungal diseases, including gray mold (Botrytis), late blight on tomatoes, and powdery mildew on cucumbers . The compound is characterized by its colorless, odorless crystalline form and has a chemical formula of C₁₀H₁₃Cl₂FN₂O₂S₂ .

Mechanism of Action

Target of Action

Tolylfluanid, an organic chemical compound, is primarily used as an active ingredient in fungicides and wood preservatives . The primary target of this compound is the glucocorticoid receptor (GR) in cells . GR is a nuclear transcription factor that controls a wide range of physiological processes, including metabolism, growth and development, and immune system activation .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, by augmenting GR-dependent expression . It modulates insulin action in primary murine and human adipocytes . This compound mimics the gene transcription profile of the murine glucocorticoid corticosterone (Cort). It promotes the activating serine phosphorylation of GR, augmenting its cytoplasmic-to-nuclear translocation as well as its enrichment at glucocorticoid response elements on the glucocorticoid-induced leucine zipper gene promoter .

Biochemical Pathways

This compound affects the glucocorticoid signaling pathway. It promotes adipocyte differentiation and induces adipocytic insulin resistance, effects likely resulting from activation of glucocorticoid receptor signaling . After acute treatment, this compound or Cort promotes insulin receptor substrate-1 (IRS-1) gene and protein expression . This modulation of IRS-1 levels is a mechanism for glucocorticoid-mediated changes in insulin action in primary adipocytes .

Pharmacokinetics

This compound is rapidly and almost completely absorbed in the gastrointestinal tract . The highest concentrations are found in the blood, lungs, liver, kidneys, spleen, and thyroid gland . Approximately 99% of this compound is excreted in the urine within two days, although there is some accumulation in the thyroid gland .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of adipocyte differentiation and the induction of adipocytic insulin resistance . It disrupts organogenesis, particularly in motor neurons and the liver, during early development in zebrafish .

Action Environment

This compound hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days . In aerobic media (pH = 7.7-8.0), this compound hydrolytically and microbially decomposes to N, N -dimethyl- N - (4-methylphenyl) sulfamide (DMST) and dimethylsulfamide . After 14 days, this compound is generally considered to have degraded . The half-life of DMST is 50-70 days . These environmental factors influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Cellular Effects

Tolylfluanid has been shown to induce developmental toxicity via liver dysfunction in zebrafish embryos . At low concentrations, survival rates, hatching rates, and yolk sac morphology remained unchanged. Body length and eye size were slightly reduced compared to those of the control . In particular, olig2 transgenic zebrafish exposed to this compound exhibited impaired motor neuron formation, leading to reduced motor neuron length .

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through potential interactions with biomolecules, possibly leading to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days . In aerobic media (pH = 7.7-8.0), this compound hydrolytically and microbially decomposes to N, N -dimethyl- N - (4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .

Dosage Effects in Animal Models

In zebrafish models, this compound exposure resulted in morphological developmental defects and neuronal and hepatic dysfunction . The effects varied with different dosages, with more pronounced effects observed at higher concentrations .

Metabolic Pathways

It has been reported that exposure to this compound can cause metabolic dysfunction, such as fat accumulation .

Transport and Distribution

This compound is rapidly and almost completely absorbed in the gastrointestinal tract. The highest concentrations are found in the blood, lungs, liver, kidneys, spleen, and thyroid gland .

Subcellular Localization

Given its observed effects on liver function and motor neurons, it may be localized to these areas within the cell .

Preparation Methods

The synthesis of Tolylfluanid involves several key steps:

Reaction of Dimethylamine and Sulfuryl Chloride: This initial reaction produces an intermediate compound.

Reaction with p-Toluidine: The intermediate compound is then reacted with p-toluidine.

Reaction with Dichlorofluoromethanesulfenyl Chloride: The final step involves reacting the product with dichlorofluoromethanesulfenyl chloride to yield this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tolylfluanid undergoes various chemical reactions, including:

Hydrolysis: In acidic conditions, this compound hydrolyzes slowly.

Microbial Decomposition: In aerobic media, this compound decomposes to N,N-dimethyl-N-(4-methylphenyl)sulfamide (DMST) and dimethylsulfamide.

Common reagents and conditions used in these reactions include water for hydrolysis and microbial cultures for decomposition. The major products formed are DMST and dimethylsulfamide .

Scientific Research Applications

Tolylfluanid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tolylfluanid is often compared with similar compounds like Dichlofluanid. Both compounds share similar molecular structures, with the primary difference being an additional aromatic methyl group in this compound . This structural difference contributes to variations in their chemical behavior and effectiveness as fungicides.

Similar Compounds

Dichlofluanid: Similar structure and used as a fungicide.

Phenylsulfamide Fungicides: Other compounds in this category share similar properties and applications.

This compound stands out due to its unique combination of fungicidal properties and its impact on metabolic and developmental processes in biological research.

Biological Activity

Tolylfluanid is a widely used fungicide that has garnered attention due to its biological activity and potential health effects. This article delves into the compound's mechanisms of action, metabolic pathways, toxicological effects, and its role as an endocrine disruptor, supported by data tables and relevant case studies.

Chemical Structure and Properties

1. Endocrine Disruption:

this compound has been identified as a potent endocrine disruptor. It promotes the differentiation of preadipocytes into adipocytes in vitro and induces insulin resistance in adipose tissue . A study involving dietary exposure in mice demonstrated that after 12 weeks of consuming a diet supplemented with 100 ppm of this compound, there was significant weight gain and increased fat mass, particularly in visceral adipose depots. This effect was linked to altered gene expression related to lipolysis and fatty acid oxidation .

2. Thyroid Hormone Synthesis Inhibition:

The metabolite TTCA (a product of this compound metabolism) has been shown to reversibly inhibit thyroid peroxidase (TPO), which is crucial for thyroid hormone synthesis. This inhibition could lead to goitrogenic effects similar to those observed with propylthiouracil (PTU) .

Acute and Chronic Toxicity

This compound exhibits varying degrees of toxicity depending on the exposure route and dosage. Key findings from toxicological studies include:

- Neurotoxicity: In acute neurotoxicity assessments, decreased motor activity was observed in female rats at high doses (150 mg/kg/day), although these effects resolved within a week .

- Clastogenicity: In vitro tests indicated that this compound is weakly clastogenic in Chinese hamster V79 cells, showing increased chromosomal aberrations at cytotoxic concentrations .

- Thyroid Tumors: Long-term studies indicated that high doses of this compound induced follicular cell thyroid tumors in both male and female rats, establishing a clear dose-response relationship .

Metabolism

This compound is rapidly absorbed and metabolized in vivo. Studies show that over 95% is absorbed within hours of administration, with significant excretion occurring through urine (75-80% within 48 hours) . The metabolic pathway primarily involves hydrolysis to DMST, which further undergoes transformations leading to various metabolites.

Case Studies

Case Study 1: Dietary Exposure in Mice

A notable study evaluated the effects of dietary exposure to this compound on metabolic health. Mice consuming a diet supplemented with 100 ppm exhibited increased body weight and fat mass, alongside glucose intolerance and insulin resistance. This study highlights the potential implications of environmental contaminants on metabolic diseases .

Case Study 2: Thyroid Effects in Rats

In another study focusing on reproductive toxicity, pregnant rats exposed to high doses of this compound showed no significant differences in litter size; however, systemic toxicity was observed across all doses administered . This suggests that while reproductive parameters may remain unaffected, the compound poses risks for maternal health.

Table 1: Summary of Toxicological Findings

Table 2: Metabolic Pathways of this compound

| Metabolite | Description |

|---|---|

| DMST | Primary metabolite formed from hydrolysis |

| TTCA | Inhibits thyroid peroxidase; goitrogenic |

| RNH 0166 | Major metabolite; further demethylated |

Properties

IUPAC Name |

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVWIQDYBVKITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042478 | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline] | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52 g/cu cm | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

731-27-1 | |

| Record name | Tolylfluanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolylfluanid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLYLFLUANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382277YXSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.